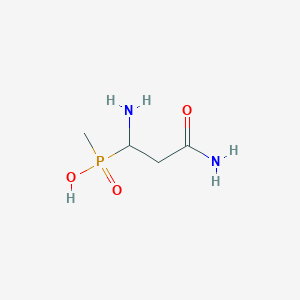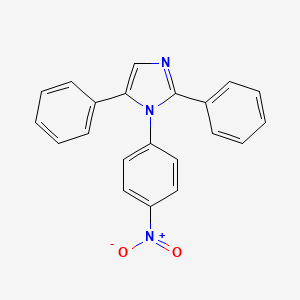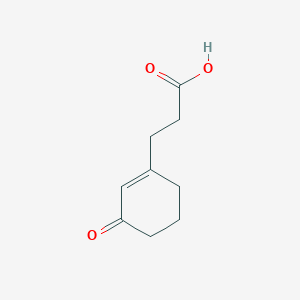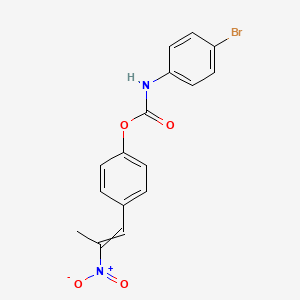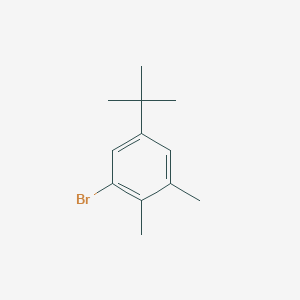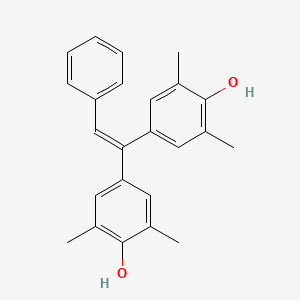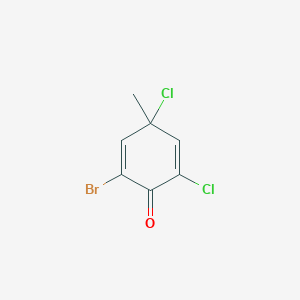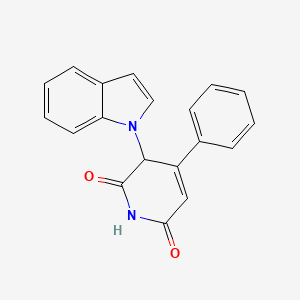
Dimethyl 2,8-dicyanonona-2,4,6-trienedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,8-dicyanonona-2,4,6-trienedioate is an organic compound with the molecular formula C11H10N2O4. It is a derivative of nonatrienedioic acid, characterized by the presence of two cyano groups and two ester groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,8-dicyanonona-2,4,6-trienedioate typically involves a multi-step process. One common method includes the reaction of malonic acid derivatives with cyanoacetic acid under acidic conditions, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods optimize reaction times and conditions to produce the compound efficiently. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s quality .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2,8-dicyanonona-2,4,6-trienedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are employed under basic conditions.
Major Products Formed
Oxidation: Nonatrienedioic acid derivatives.
Reduction: Amino-substituted nonatrienedioates.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,8-dicyanonona-2,4,6-trienedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dimethyl 2,8-dicyanonona-2,4,6-trienedioate involves its interaction with various molecular targets. The compound’s cyano groups can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These interactions can affect cellular pathways and enzyme activities, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl fumarate: Another ester with similar reactivity but different biological applications.
Meldrum’s acid: Shares some structural similarities but has distinct chemical properties and uses.
Uniqueness
Dimethyl 2,8-dicyanonona-2,4,6-trienedioate is unique due to its combination of cyano and ester groups, which confer specific reactivity and potential biological activities not found in similar compounds .
Eigenschaften
CAS-Nummer |
61083-55-4 |
|---|---|
Molekularformel |
C13H12N2O4 |
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
dimethyl 2,8-dicyanonona-2,4,6-trienedioate |
InChI |
InChI=1S/C13H12N2O4/c1-18-12(16)10(8-14)6-4-3-5-7-11(9-15)13(17)19-2/h3-7,10H,1-2H3 |
InChI-Schlüssel |
RCAIGOPGHQOKNG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C=CC=CC=C(C#N)C(=O)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


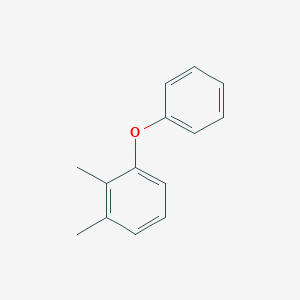
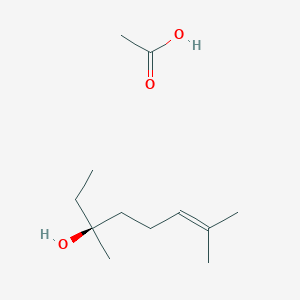
![N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline](/img/structure/B14586230.png)
